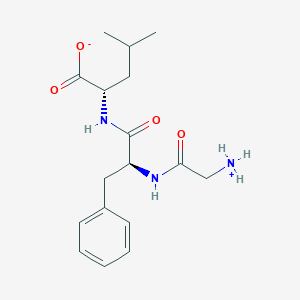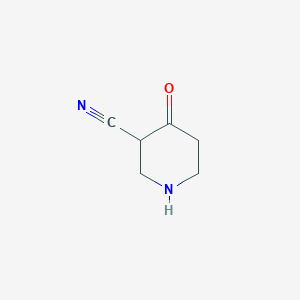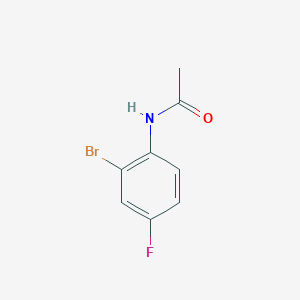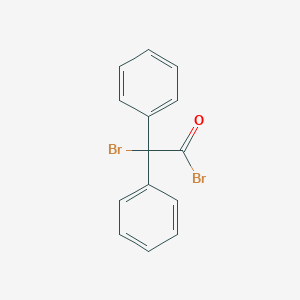
2-Bromo-2,2-diphenylacetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2,2-diphenylacetyl chloride is a chemical compound that is widely used in the field of organic chemistry. It is a colorless liquid that is highly reactive and is used as a reagent in various chemical reactions. This compound is also known as benzilic acid chloride and is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2,2-diphenylacetyl chloride involves the formation of an acyl chloride intermediate. This intermediate is highly reactive and can undergo various reactions such as nucleophilic substitution and addition reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research available on the biochemical and physiological effects of 2-Bromo-2,2-diphenylacetyl chloride. However, it has been reported to have antimicrobial and antifungal properties. It is also known to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Bromo-2,2-diphenylacetyl chloride in lab experiments include its high reactivity and versatility in various chemical reactions. However, it also has certain limitations such as its highly corrosive nature and the production of toxic hydrogen chloride gas during its synthesis.
Direcciones Futuras
There are various future directions that can be explored in the field of 2-Bromo-2,2-diphenylacetyl chloride research. Some of these directions include the development of new synthetic methods for the compound, exploration of its potential as an antimicrobial agent, and investigation of its potential as an anticancer agent.
In conclusion, 2-Bromo-2,2-diphenylacetyl chloride is a highly versatile compound that has various applications in the field of organic chemistry. Its reactivity and versatility make it a valuable reagent in various chemical reactions. Further research is required to explore its potential as an antimicrobial and anticancer agent.
Métodos De Síntesis
The synthesis of 2-Bromo-2,2-diphenylacetyl chloride involves the reaction between benzilic acid and thionyl chloride. This reaction results in the formation of the desired compound along with the formation of hydrogen chloride gas as a byproduct. The reaction is carried out under reflux conditions and the product is purified by distillation.
Aplicaciones Científicas De Investigación
2-Bromo-2,2-diphenylacetyl chloride has various applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds such as benzilic acid derivatives and chalcones. It is also used in the preparation of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
17397-37-4 |
|---|---|
Nombre del producto |
2-Bromo-2,2-diphenylacetyl chloride |
Fórmula molecular |
C14H10Br2O |
Peso molecular |
354.04 g/mol |
Nombre IUPAC |
2-bromo-2,2-diphenylacetyl bromide |
InChI |
InChI=1S/C14H10Br2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
ZFQFBVWNRNLAFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Br)Br |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Br)Br |
Otros números CAS |
17397-37-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



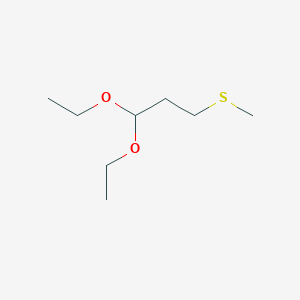

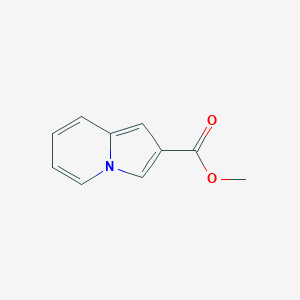
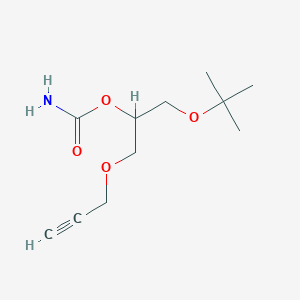
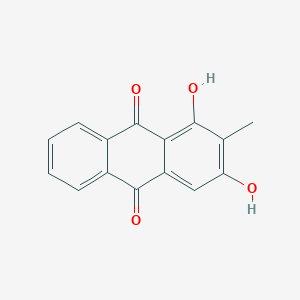
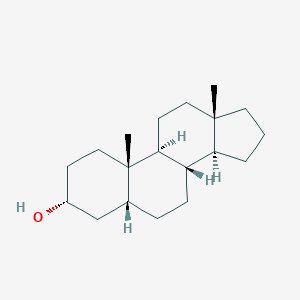

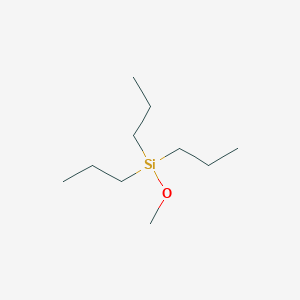
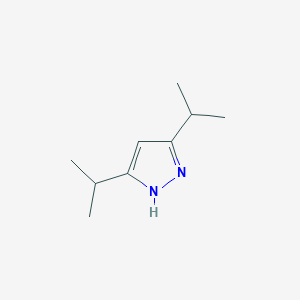
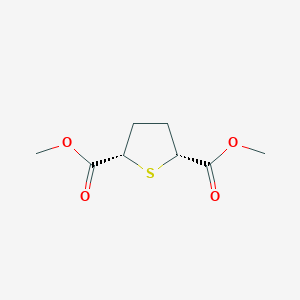
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
